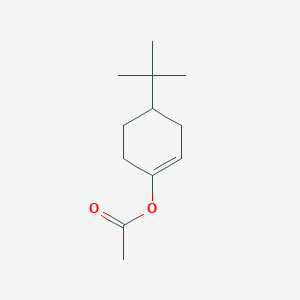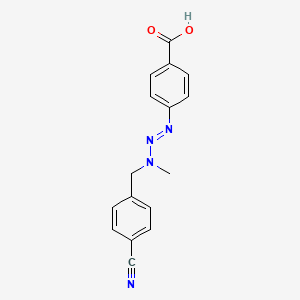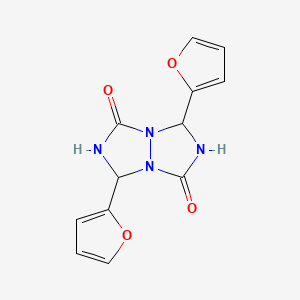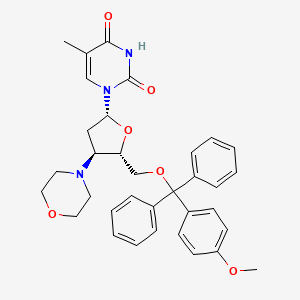
Tert-butyl propyl sulfide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
t-Butyl propyl sulfide, also known as tert-butyl propyl sulfide, is an organic compound with the molecular formula C7H16S. It is a sulfide, which means it contains a sulfur atom bonded to two carbon atoms. This compound is used in various chemical reactions and has applications in different fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
t-Butyl propyl sulfide can be synthesized through the reaction of tert-butyl chloride with propyl mercaptan in the presence of a base. The reaction proceeds via a nucleophilic substitution mechanism, where the sulfur atom in propyl mercaptan attacks the carbon atom in tert-butyl chloride, displacing the chloride ion.
Industrial Production Methods
In industrial settings, t-Butyl propyl sulfide can be produced using similar methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common bases used in the reaction include sodium hydroxide or potassium hydroxide, and the reaction is typically carried out in an organic solvent such as ethanol or methanol.
化学反応の分析
Types of Reactions
t-Butyl propyl sulfide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols.
Substitution: It can undergo nucleophilic substitution reactions where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as halides, cyanides, and amines can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted sulfides depending on the nucleophile used.
科学的研究の応用
t-Butyl propyl sulfide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of lubricants, antioxidants, and other industrial chemicals.
作用機序
The mechanism by which t-Butyl propyl sulfide exerts its effects depends on the specific reaction or application. In general, the sulfur atom in the compound can act as a nucleophile, attacking electrophilic centers in other molecules. This nucleophilic behavior is central to its reactivity and applications in various chemical reactions.
類似化合物との比較
Similar Compounds
- Methyl propyl sulfide
- Ethyl propyl sulfide
- Isopropyl propyl sulfide
Uniqueness
t-Butyl propyl sulfide is unique due to the presence of the tert-butyl group, which provides steric hindrance and influences the compound’s reactivity. This steric effect can make t-Butyl propyl sulfide less reactive in certain nucleophilic substitution reactions compared to its less bulky analogs.
特性
CAS番号 |
926-40-9 |
|---|---|
分子式 |
C7H16S |
分子量 |
132.27 g/mol |
IUPAC名 |
2-methyl-2-propylsulfanylpropane |
InChI |
InChI=1S/C7H16S/c1-5-6-8-7(2,3)4/h5-6H2,1-4H3 |
InChIキー |
MTVMGLPBDYLGDV-UHFFFAOYSA-N |
正規SMILES |
CCCSC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




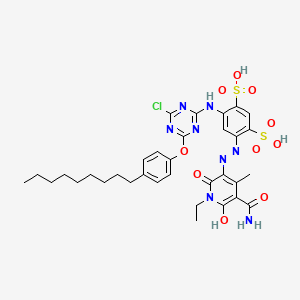

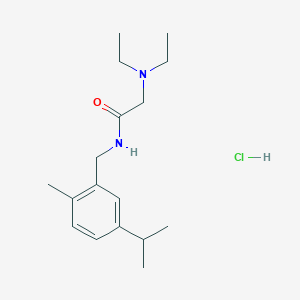
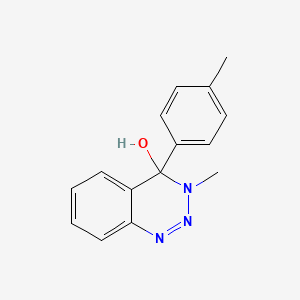
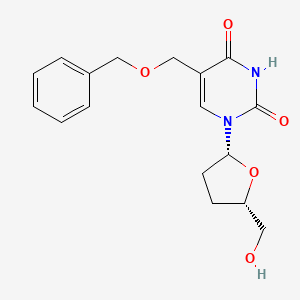
![(2'S,3'R,5'R,11'S)-2',11'-dihydroxyspiro[2,4-dioxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-3,6'-4,12-dioxatetracyclo[5.4.1.01,7.03,5]dodec-9-ene]-8'-one](/img/structure/B12796787.png)

